molecular formula C21H21NO3 B1614419 Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898762-97-5

Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No. B1614419
CAS RN: 898762-97-5
M. Wt: 335.4 g/mol
InChI Key: KNFXGQMTGDLHBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, also known as EDB, is a synthetic compound that has been used in scientific research for the study of biochemical and physiological effects. EDB is a benzoylbenzoate derivative that is used as an intermediate in the synthesis of organic compounds. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 124-126°C. EDB has been used in a variety of scientific applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity against various microorganisms . The antimicrobial properties make it a potential candidate for the development of new antimicrobial drugs.

Synthesis of Heterocyclic Compounds

The compound is used as a reagent for the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in drug research due to their various biological activities.

Biological Activities

2,5-Dimethylpyrrole compounds, which are part of the structure of this compound, are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed . Understanding the crystal structure of a compound is crucial for the development of pharmaceuticals as it can influence the drug’s bioavailability and efficacy.

Chemical Synthesis

This compound is used in the chemical synthesis of other compounds . Its unique structure makes it a valuable starting material in the synthesis of complex molecules.

Drug Research

The compound is used in drug research due to its participation as a subunit of chlorophyll in plant cells and hemin and vitamin B12 in animal cells .

properties

IUPAC Name

ethyl 2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXGQMTGDLHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643922
Record name Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

CAS RN

898762-97-5
Record name Ethyl 2-[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

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